molecular formula C6H13IN6 B2617430 1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide CAS No. 2375276-08-5

1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide

Cat. No. B2617430
CAS RN: 2375276-08-5
M. Wt: 296.116
InChI Key: WMFMXFRWXCWVAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The traditional synthesis of guanidines, which “1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide” is a type of, mainly relies on the addition of amines to carbodiimides . Other methods include the use of thioureas in conjunction with thiophilic metal salts, Mukaiyama’s reagent, coupling reagents, or other activating agents . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has also been reported .

Scientific Research Applications

Medicinal Chemistry

Amino-Pyrazoles, such as “EN300-7438271”, have been extensively studied in medicinal chemistry . They are advantageous frameworks that can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX, and others . They are also important targets for bacterial and virus infections .

Anticancer/Anti-inflammatory Compounds

The compound has shown significant results as an anticancer/anti-inflammatory compound . For instance, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide, a derivative of the compound, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

Organic Chemistry

In organic chemistry, the compound is used in the synthesis of diverse N, N ′-disubstituted guanidines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .

Biological Functions

The guanidine functionality in the compound plays key roles in various biological functions . It serves as a valuable scaffold in organocatalysis and precursors for the synthesis of heterocycles .

Industrial and Agricultural Applications

Different pyrazole derivatives, like the compound, are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Fluorescent Compounds

The compound can be used in the synthesis of fluorescent pyrazolo[1,5-a]pyrimidines . The condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to these fluorescent compounds .

properties

IUPAC Name

1-amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6.HI/c1-2-12-4-5(3-9-12)10-6(7)11-8;/h3-4H,2,8H2,1H3,(H3,7,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFMXFRWXCWVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N=C(N)NN.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide

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